5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as This compound . Its IUPAC name reflects the parent pyrrole ring (1H-pyrrole) substituted at position 2 with a carboxylic acid group and position 3 with a methyl group. The substituent at position 5 is a 5-fluoro-2-methoxyphenyl group, derived from a phenyl ring with fluorine at position 5 and methoxy at position 2.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂FNO₃ | |
| Molecular Weight | 249.24 g/mol | |
| CAS Registry Number | 2106575-50-0 | |
| SMILES | CC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)O | |
| InChIKey | OXSGXEJFQRMAII-UHFFFAOYSA-N |
The compound’s structure is confirmed through computational descriptors, including its 2D and 3D conformers, which highlight the planar pyrrole ring and the spatial arrangement of substituents.
X-ray Crystallographic Analysis
While no direct crystallographic data for this compound is available in the provided sources, X-ray crystallography remains a critical tool for structural validation. For analogous pyrrole-2-carboxylic acid derivatives, such as 1H-pyrrole-2-carboxylic acid , crystallographic studies reveal key structural features:
- Planarity of the pyrrole ring : The pyrrole ring adopts a nearly coplanar conformation with its carboxyl substituent, with a dihedral angle of ~11.7° between the ring and carboxyl group.
- Hydrogen bonding : Adjacent molecules form dimers via O—H⋯O hydrogen bonds, stabilizing the crystal lattice.
For the target compound, hypothetical crystallographic analysis would focus on:
- Substituent orientation :
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7-5-10(15-12(7)13(16)17)9-6-8(14)3-4-11(9)18-2/h3-6,15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGXEJFQRMAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Fluoro-methoxyphenyl Intermediate: This step involves the preparation of 5-fluoro-2-methoxyphenylboronic acid, which can be synthesized through the reaction of 5-fluoro-2-methoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura cross-coupling conditions.
Pyrrole Ring Formation: The intermediate is then subjected to a cyclization reaction with an appropriate precursor to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and specificity to these targets, leading to desired biological effects. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- The cyclohexyl variant (CAS: 21850-52-2) exhibits lower molecular weight but higher hydrophobicity, which may limit aqueous solubility .
Core Heterocycle Modifications
Key Observations :
- The formyl-cyano derivative (CAS: 56164-43-3) is more reactive but less stable under acidic conditions .
Pharmacological & Physicochemical Comparisons
Key Findings :
- The target compound’s methoxy group improves solubility compared to the cyclohexyl analog but remains less soluble than smaller derivatives like 2-formyl-pyrrole-3-carbonitrile .
- Analogous compounds (e.g., 254, 255 in ) show moderate yields (60–78%) in synthesis, suggesting similar challenges in purifying the target compound .
Research Implications & Limitations
- Structural Insights: Fluorine and methoxy groups in the target compound may enhance metabolic stability and target engagement compared to non-fluorinated analogs .
- Data Gaps: Limited experimental data on melting points, solubility, and bioactivity for the target compound necessitate further characterization.
- Commercial Availability : Discontinued status by CymitQuimica () highlights supply chain challenges for researchers.
Biological Activity
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 2106575-50-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₃H₁₂FNO₃
- Molecular Weight : 249.24 g/mol
- InChIKey : OXSGXEJFQRMAII-UHFFFAOYSA-N
Biological Activity Overview
The compound's biological activity has been investigated primarily in the context of its antimicrobial properties, particularly against drug-resistant strains of bacteria and viruses. The following sections detail the findings from various studies.
Antitubercular Activity
A significant study evaluated the activity of pyrrole derivatives against Mycobacterium tuberculosis, focusing on the compound's ability to inhibit the MmpL3 protein, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. The results indicated:
- MIC (Minimum Inhibitory Concentration) : < 0.016 μg/mL for several derivatives, suggesting potent antitubercular activity.
- Cytotoxicity : Low cytotoxicity with IC50 > 64 μg/mL, indicating a favorable safety profile for further development .
Antiviral Activity
Research has also indicated potential antiviral properties against enteroviruses. A structure-activity relationship study showed that modifications to the pyrrole structure could enhance antiviral efficacy:
- EC50 Values : The compound exhibited EC50 values around 0.51 ± 0.05 μM against enterovirus strains, with a CC50 (cytotoxic concentration) greater than 30 μM, indicating a broad therapeutic window .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of specific functional groups significantly influences the biological activity of pyrrole derivatives:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., fluorine) | Enhanced potency against M. tuberculosis |
| Bulky substituents on the pyrrole ring | Improved anti-TB activity |
| Small aromatic groups | Reduced potency |
These findings suggest that optimizing substituents can lead to more effective derivatives with targeted biological activities.
Case Studies
- Study on Drug-Resistant Tuberculosis :
- Evaluation Against Enteroviruses :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous pyrrole derivatives are synthesized via Suzuki-Miyaura coupling to introduce aryl groups (e.g., fluorophenyl) . Another route employs Knorr pyrrole synthesis with subsequent oxidation or hydrolysis to introduce carboxylic acid groups . Key steps require precise temperature control (e.g., 80–120°C) and catalysts like palladium for cross-coupling reactions.
Q. How can the structure of this compound be characterized?
- Methodological Answer : Structural elucidation combines:
- X-ray crystallography : Resolves bond lengths and angles (e.g., as seen in similar compounds ).
- Spectroscopy :
- NMR : and NMR identify substituents (e.g., fluorine and methoxy groups) .
- FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm) and aromatic C-F bonds .
- Mass spectrometry : Determines molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer : Solubility is assessed via HPLC or UV-Vis spectroscopy in solvents like DMSO, ethanol, and aqueous buffers (pH 2–9). Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For example, carboxylic acid derivatives show higher solubility in polar aprotic solvents but degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. What are the key considerations in designing experiments to study its reactivity?
- Methodological Answer :
- Reaction conditions : Optimize solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (20–100°C), and catalysts (e.g., Pd for cross-couplings) .
- Functional group compatibility : The carboxylic acid group may require protection (e.g., methyl ester) during reactions involving bases .
- Kinetic studies : Use stopped-flow spectroscopy or HPLC to monitor reaction progress and intermediates .
Q. How do computational methods contribute to understanding its electronic properties?
- Methodological Answer :
- DFT calculations : Predict electronic distribution, HOMO-LUMO gaps, and reactive sites (e.g., electrophilic substitution at the pyrrole ring) .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric effects .
- MD simulations : Assess stability in solvent environments (e.g., water-lipid bilayers for membrane permeability studies) .
Q. How can bioactivity be assessed against specific therapeutic targets?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Measure IC using fluorogenic substrates (e.g., kinase assays) .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa) .
- In silico screening : Virtual screening against protein databases (PDB) to identify potential targets .
Q. How to resolve contradictions in reported data on its reactivity?
- Methodological Answer :
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for air-sensitive steps) .
- Advanced analytics : Use 2D NMR (e.g., HSQC, COSY) to confirm regioselectivity in substitution reactions .
- Meta-analysis : Compare datasets across studies to identify outliers (e.g., conflicting melting points due to polymorphic forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
